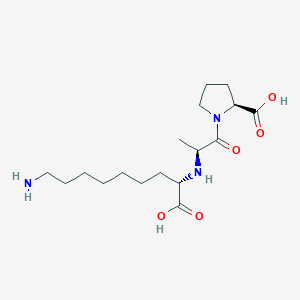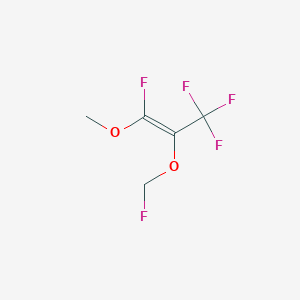
Histidyl-glutamyl-alanyl-prolyl-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histidyl-glutamyl-alanyl-prolyl-isoleucine (HEPT) is a synthetic peptide that has been widely used in scientific research due to its ability to inhibit the replication of human immunodeficiency virus (HIV). This peptide is composed of five amino acids: histidine, glutamic acid, alanine, proline, and isoleucine. HEPT has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
Histidyl-glutamyl-alanyl-prolyl-isoleucine inhibits the activity of the HIV reverse transcriptase enzyme by binding to a specific site on the enzyme. This prevents the enzyme from converting the viral RNA into DNA, which is necessary for viral replication. Histidyl-glutamyl-alanyl-prolyl-isoleucine is a non-competitive inhibitor, which means that it does not compete with the natural substrate for binding to the enzyme.
Biochemical and Physiological Effects
Histidyl-glutamyl-alanyl-prolyl-isoleucine has been shown to have minimal toxicity and side effects in vitro and in vivo studies. The peptide has been shown to inhibit the replication of various strains of HIV, including those that are resistant to other antiviral drugs. Histidyl-glutamyl-alanyl-prolyl-isoleucine has also been shown to have a synergistic effect when combined with other antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Histidyl-glutamyl-alanyl-prolyl-isoleucine is a useful tool for studying the replication of HIV in vitro. The peptide is easy to synthesize and purify, and it has minimal toxicity and side effects. However, Histidyl-glutamyl-alanyl-prolyl-isoleucine has some limitations for lab experiments. For example, the peptide is not effective against all strains of HIV, and it may not be effective in vivo due to poor bioavailability.
Zukünftige Richtungen
There are several future directions for research on Histidyl-glutamyl-alanyl-prolyl-isoleucine. One area of research is the development of new Histidyl-glutamyl-alanyl-prolyl-isoleucine analogs that are more effective against drug-resistant strains of HIV. Another area of research is the use of Histidyl-glutamyl-alanyl-prolyl-isoleucine as a tool for studying the replication of other viruses that use reverse transcriptase, such as hepatitis B virus and human T-lymphotropic virus. Additionally, Histidyl-glutamyl-alanyl-prolyl-isoleucine may have potential as a therapeutic agent for other diseases that involve reverse transcriptase activity, such as cancer.
Synthesemethoden
Histidyl-glutamyl-alanyl-prolyl-isoleucine is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by various chemical groups to prevent unwanted reactions during synthesis. After the peptide chain is complete, it is cleaved from the solid support and purified.
Wissenschaftliche Forschungsanwendungen
Histidyl-glutamyl-alanyl-prolyl-isoleucine has been extensively used in scientific research as a tool to study the replication of HIV. The peptide inhibits the activity of the HIV reverse transcriptase enzyme, which is essential for the virus to replicate. Histidyl-glutamyl-alanyl-prolyl-isoleucine has been used to study the structure and function of reverse transcriptase, as well as to develop new antiviral drugs.
Eigenschaften
CAS-Nummer |
121119-48-0 |
|---|---|
Produktname |
Histidyl-glutamyl-alanyl-prolyl-isoleucine |
Molekularformel |
C99H128O30P8 |
Molekulargewicht |
565.6 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C25H39N7O8/c1-4-13(2)20(25(39)40)31-23(37)18-6-5-9-32(18)24(38)14(3)29-22(36)17(7-8-19(33)34)30-21(35)16(26)10-15-11-27-12-28-15/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,36)(H,30,35)(H,31,37)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1 |
InChI-Schlüssel |
BBJZTZVCICUYNU-HOCDWTQPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)N |
Sequenz |
HEAPI |
Synonyme |
compound 88-62 HEAPI His-Glu-Ala-Pro-Ile histidyl-glutamyl-alanyl-prolyl-isoleucine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





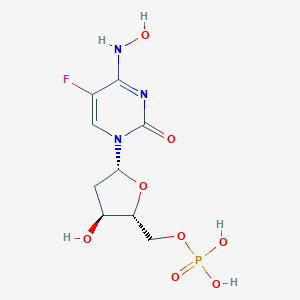
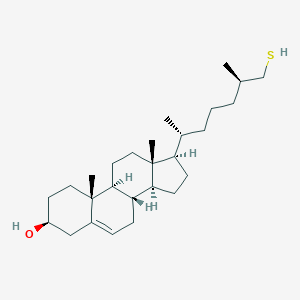


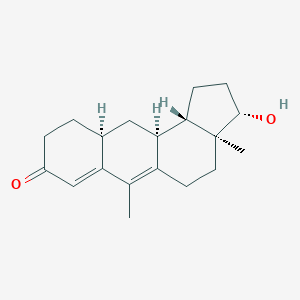
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
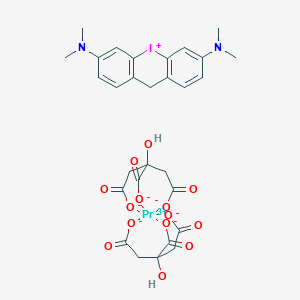


![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
